2-(Propylamino)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propylamino)propanenitrile is an organic compound with the molecular formula C6H12N2 It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a propylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Propylamino)propanenitrile can be synthesized through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenoalkane with sodium or potassium cyanide in ethanol.
Dehydration of Amides: Another method involves the dehydration of primary amides using dehydrating agents such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of acrylonitrile in the presence of catalysts such as copper phosphate, rhodium, or Raney nickel .
Chemical Reactions Analysis
Types of Reactions
2-(Propylamino)propanenitrile undergoes various chemical reactions, including:
Hydrolysis: Hydrolysis of nitriles in the presence of acidic or basic conditions to form carboxylic acids or their salts.
Addition Reactions: Reaction with Grignard reagents to form ketones.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride (LiAlH4), diisobutylaluminum hydride (DIBAL-H)
Hydrolysis Agents: Dilute acids (HCl, H2SO4) or bases (NaOH, KOH)
Grignard Reagents: Organomagnesium halides (RMgX)
Major Products Formed
Primary Amines: Formed through reduction reactions
Carboxylic Acids: Formed through hydrolysis reactions
Ketones: Formed through addition reactions with Grignard reagents
Scientific Research Applications
2-(Propylamino)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(Propylamino)propanenitrile involves its interaction with molecular targets and pathways. The nitrile group can undergo nucleophilic addition reactions, leading to the formation of various intermediates. These intermediates can further react with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
2-(Propylamino)propanenitrile can be compared with other nitrile compounds such as:
Propionitrile: A simple aliphatic nitrile used as a solvent and precursor to other organic compounds.
Acetonitrile: A widely used solvent in organic synthesis and chromatography.
Butyronitrile: Another aliphatic nitrile with applications in organic synthesis.
Uniqueness
This compound is unique due to its propylamino group, which imparts distinct chemical properties and potential biological activities compared to other nitriles.
Properties
Molecular Formula |
C6H12N2 |
---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
2-(propylamino)propanenitrile |
InChI |
InChI=1S/C6H12N2/c1-3-4-8-6(2)5-7/h6,8H,3-4H2,1-2H3 |
InChI Key |
YLKVFUGRWQHSBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.